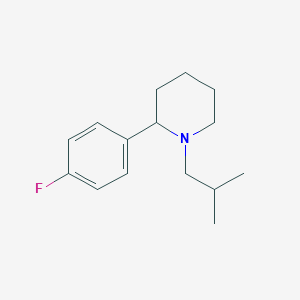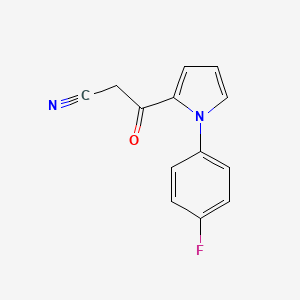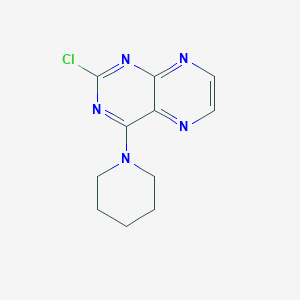
5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is an organic compound characterized by its unique structure, which includes a methoxy group, a nitro group, and an isoxazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole typically involves the reaction of 4-methoxy-3-nitrobenzaldehyde with ethyl cyanoacetate in the presence of a base, followed by cyclization to form the isoxazole ring . The reaction conditions often include the use of ethanol as a solvent and a base such as sodium ethoxide.
Industrial Production Methods: Industrial production of this compound may involve continuous-flow processes to enhance efficiency and yield. These processes can include the use of automated systems for precise control of reaction conditions, such as temperature and pressure, to ensure consistent product quality .
Análisis De Reacciones Químicas
Types of Reactions: 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Reduction: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium ethoxide in ethanol for nucleophilic aromatic substitution.
Major Products Formed:
Reduction: 5-(4-Amino-3-methoxyphenyl)-4-methylisoxazole.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is used as a building block for the synthesis of more complex molecules.
Biology and Medicine: Its derivatives may exhibit biological activity, such as antimicrobial or anti-inflammatory properties .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, including polymers and coatings, due to its chemical stability and reactivity .
Mecanismo De Acción
The mechanism of action of 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
4-Methoxy-3-nitrophenyl derivatives: These compounds share similar structural features and may exhibit comparable reactivity and applications.
Isoxazole derivatives: Compounds with an isoxazole ring often have similar chemical properties and can be used in similar applications.
Uniqueness: 5-(4-Methoxy-3-nitrophenyl)-4-methylisoxazole is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a versatile compound for various applications in research and industry .
Propiedades
Fórmula molecular |
C11H10N2O4 |
|---|---|
Peso molecular |
234.21 g/mol |
Nombre IUPAC |
5-(4-methoxy-3-nitrophenyl)-4-methyl-1,2-oxazole |
InChI |
InChI=1S/C11H10N2O4/c1-7-6-12-17-11(7)8-3-4-10(16-2)9(5-8)13(14)15/h3-6H,1-2H3 |
Clave InChI |
SNDHZFREABPUDH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(ON=C1)C2=CC(=C(C=C2)OC)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


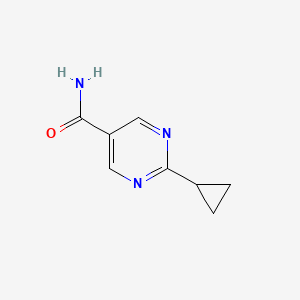
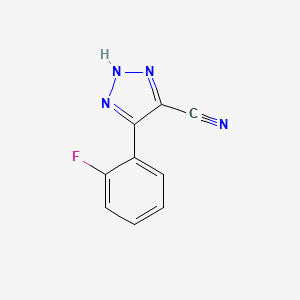
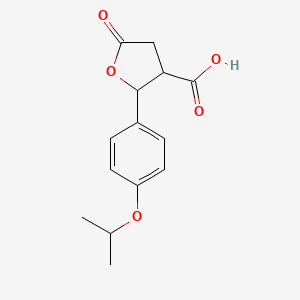
![2-(4-Fluorophenyl)-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridine](/img/structure/B15057573.png)
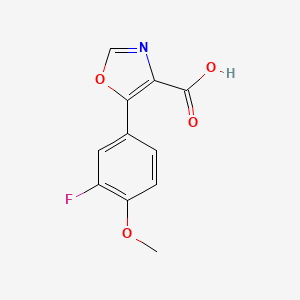
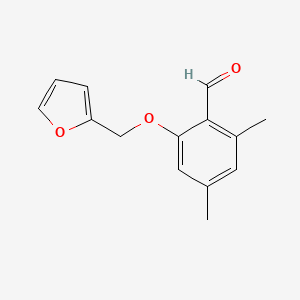
![2-Chloro-4-propyl-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B15057596.png)
![4-([1,1'-Biphenyl]-4-yl)-5-(methylsulfonyl)pyrimidin-2-amine](/img/structure/B15057597.png)

![Propyl 2-(3-fluorophenyl)-1H-benzo[d]imidazole-6-carboxylate](/img/structure/B15057610.png)
![2-(3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexan-6-yl)acetic acid](/img/structure/B15057612.png)
